molecular formula C9H13N2O8PS B12687013 4-Thiouridine-5'-monophosphate CAS No. 4145-46-4

4-Thiouridine-5'-monophosphate

カタログ番号: B12687013
CAS番号: 4145-46-4
分子量: 340.25 g/mol
InChIキー: CKTAUHRBDDXUDJ-XVFCMESISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Significance of Modified Nucleotides in Biological Systems

Nucleotides are the fundamental building blocks of nucleic acids, DNA and RNA, which carry the genetic blueprint of all known life. baseclick.eu Beyond the canonical bases—adenine, guanine, cytosine, thymine (B56734) (in DNA), and uracil (B121893) (in RNA)—living organisms utilize a vast array of chemically modified nucleotides. nih.gov These modifications occur after the nucleic acid chain has been synthesized and are crucial for a wide range of biological functions. nih.gov In RNA, these post-transcriptional modifications can influence structure, stability, localization, and function. nih.gov For example, modifications can protect RNA from degradation, facilitate correct folding into complex three-dimensional structures, and modulate interactions with proteins and other nucleic acids. nih.govnih.gov

The functional importance of modified nucleotides is evident in many cellular processes. They play significant roles in the development of organisms, such as in embryogenesis, where they help control the balance between stem cell self-renewal and differentiation. danaher.com The dysregulation of these modifications has been linked to numerous human diseases, including various cancers, neurological disorders, and metabolic conditions. nih.govdanaher.com Recognizing their profound impact on cellular function, scientists have harnessed both natural and synthetic nucleotide analogs as powerful tools in molecular biology research and as therapeutic agents. biosynth.comnih.gov Modified nucleotides are essential for techniques like DNA sequencing and the polymerase chain reaction (PCR), and they form the basis of many antiviral and anticancer drugs that work by interfering with nucleic acid synthesis. baseclick.eubiosynth.com

Overview of 4-Thiouridine-5'-monophosphate as a Nucleotide Analog in Molecular Biology and Biochemistry

This compound (4sU-MP) is a sulfur-containing nucleotide analog of uridine (B1682114) monophosphate (UMP). While it is found naturally in the transfer RNA (tRNA) of many organisms, its primary significance in modern molecular research stems from its role as a key intermediate in powerful metabolic labeling techniques. wikipedia.orgnih.gov In a typical experimental setup, cells are cultured with the nucleoside precursor, 4-thiouridine (B1664626) (4sU). jove.com This cell-permeable molecule is taken up by cells via nucleoside transporters and then enters the nucleotide salvage pathway. nih.gov Inside the cell, it is phosphorylated by uridine-cytidine kinases to form this compound. nih.govebi.ac.uk This is a rate-limiting step that is essential for its subsequent incorporation into RNA. nih.govrsc.org 4sU-MP is further phosphorylated to its triphosphate form, 4-thiouridine-5'-triphosphate (4sUTP), which is then recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts in place of uridine. jove.comnih.gov

The presence of the sulfur atom (a thione group) at the 4-position of the pyrimidine (B1678525) ring gives 4sU-containing RNA unique photochemical properties. This thione group makes the nucleoside photoactivatable, meaning it can be specifically cross-linked to interacting molecules upon exposure to long-wave UV light (around 365 nm). jove.comwikipedia.org This property is the cornerstone of a technique called Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP). wikipedia.orgvanderbilt.edu PAR-CLIP is used to identify the binding sites of RNA-binding proteins (RBPs) across the entire transcriptome with high resolution. vanderbilt.eduunito.it When 4sU-labeled RNA is irradiated, it forms covalent bonds with amino acids on a nearby RBP. nih.gov A key feature of this method is that during the subsequent reverse transcription step to create complementary DNA (cDNA) for sequencing, the cross-linked 4-thiouridine is often read as a cytidine (B196190) instead of a thymidine. vanderbilt.eduunito.it This results in a characteristic T-to-C mutation in the sequencing data, which precisely marks the site of protein interaction at single-nucleotide resolution. vanderbilt.eduunito.it

Beyond identifying protein binding sites, 4sU labeling is a cornerstone for studying RNA dynamics. nih.gov Techniques such as 4sU-tagging allow researchers to specifically isolate and quantify newly transcribed RNA from the bulk of pre-existing RNA in a cell. jove.comtandfonline.com This enables the precise measurement of RNA synthesis, processing, and degradation rates on a genome-wide scale. jove.comnih.gov More recently, research has uncovered a biological role for 4sU-MP in bacteria as the preferred substrate for TudS desulfidase enzymes. researchgate.netnih.gov These enzymes recycle 4sU-MP derived from the degradation of tRNA back into standard UMP, preventing its toxic accumulation and re-incorporation into new transcripts. nih.gov

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₃N₂O₉PS jenabioscience.com
Molecular Weight340.24 g/mol jenabioscience.com
IUPAC Name[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphate (B84403) nih.gov
CAS Number4145-46-4 jenabioscience.com
Absorbance Maximum (λmax)331 nm jenabioscience.com
ChEBI IDCHEBI:149644 ebi.ac.uk

Historical Context of this compound Research Applications

The use of thiolated nucleosides as tools in biochemistry predates the development of modern high-throughput sequencing techniques. The unique photochemical properties of 4-thiouridine were recognized decades ago, leading to its use in photoaffinity labeling experiments to probe the structure and function of nucleic acids and their associated proteins. Early studies in the 1980s and 1990s utilized 4-thiouridine and its derivatives to map RNA-protein interactions within specific complexes.

For instance, research published in 1990 demonstrated that 4-thiouridine monophosphate could be positioned at the 3'-end of a growing RNA transcript to identify which subunits of yeast RNA polymerase I were in close contact with the nascent RNA. jenabioscience.com Similarly, a 1993 study used 4-thiouracil (B160184) 5'-monophosphate for photoaffinity labeling of RNA polymerase II from wheat germ and yeast. jenabioscience.com These foundational experiments established the principle of using photoactivatable nucleosides to "footprint" protein interactions on RNA. They were critical in laying the groundwork for the later development of more sophisticated and transcriptome-wide methods like PAR-CLIP, which adapted these core biochemical principles to the power of next-generation sequencing. vanderbilt.edunih.gov The ability to readily incorporate 4-thiouridine into nascent RNA in living cells, as described in publications from the late 1980s and early 1990s, was a key enabling step for these future applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

4145-46-4

分子式

C9H13N2O8PS

分子量

340.25 g/mol

IUPAC名

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13N2O8PS/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1

InChIキー

CKTAUHRBDDXUDJ-XVFCMESISA-N

異性体SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

正規SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)O)O)O

製品の起源

United States

Biochemical and Molecular Roles of 4 Thiouridine 5 Monophosphate

Incorporation into Ribonucleic Acids

4-Thiouridine-5'-monophosphate (4-thio-UMP) is a modified nucleotide that plays a significant role in cellular processes and biotechnological applications through its incorporation into ribonucleic acids (RNA). This incorporation is not a direct event but rather the culmination of a metabolic pathway that begins with the uptake of its precursor, 4-thiouridine (B1664626) (4sU).

Mechanisms of this compound Integration into RNA Transcripts

The integration of 4-thiouridine into RNA transcripts is a strategic process utilized by researchers for metabolic labeling to study RNA synthesis, processing, and decay dynamics. nih.govrsc.org When introduced to cells, the nucleoside analog 4-thiouridine is transported into the cell and enters the nucleotide salvage pathway. nih.gov Within the cell, it is ultimately converted into 4-thiouridine-5'-triphosphate (4sUTP). This triphosphate form is the direct precursor that is incorporated into newly transcribed RNA by RNA polymerases, which recognize it as an analog of uridine-5'-triphosphate (UTP).

The incorporation of 4sU allows for the specific tagging and isolation of nascent RNA molecules. nih.govescholarship.org Once integrated into the RNA backbone, the thiol group on the 4-thiouridine molecule provides a reactive handle for subsequent biochemical reactions. For instance, it can be biotinylated, enabling the capture and enrichment of the labeled RNA species for downstream analysis such as sequencing. nih.gov This metabolic labeling approach has become a cornerstone for techniques like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation), which is used to identify the binding sites of RNA-binding proteins. nih.gov

To enhance the efficiency of this process, researchers have explored the use of this compound prodrugs. These molecules are designed to permeate the cell membrane and are then intracellularly converted to 4-thio-UMP, bypassing the initial and often rate-limiting phosphorylation step of 4-thiouridine. nih.govrsc.org This strategy can lead to a more rapid and efficient generation of 4sUTP, thereby improving the temporal resolution of RNA labeling experiments. nih.gov

Enzymatic Pathways Leading to this compound Integration

The enzymatic pathway responsible for the integration of 4-thiouridine into RNA is a multi-step process primarily involving the cell's nucleotide salvage pathway. The key enzymatic steps are:

Phosphorylation of 4-thiouridine: The initial and critical step is the phosphorylation of the imported 4-thiouridine nucleoside to this compound (4-thio-UMP). This reaction is catalyzed by nucleoside kinases. nih.gov Studies have shown that enzymes such as deoxycytidine kinase and deoxynucleoside kinase are capable of phosphorylating thiouridine derivatives to their corresponding 5'-monophosphates. mdpi.com

Conversion to Diphosphate (B83284) and Triphosphate: Following its formation, 4-thio-UMP is further phosphorylated by cellular uridylate and nucleoside diphosphate kinases to yield 4-thiouridine-5'-diphosphate (4sUDP) and subsequently 4-thiouridine-5'-triphosphate (4sUTP). nih.govnih.govresearchgate.net

Incorporation into RNA: The final step is the incorporation of 4sUTP into the growing RNA chain during transcription. This is carried out by RNA polymerases, which substitute 4sUTP for the canonical UTP. The median incorporation rate of 4sU in mammalian cells can range from 0.5% to 2.3% under specific experimental conditions. nih.gov

Interestingly, cells also possess mechanisms to manage the levels of thiolated nucleotides. The TudS desulfidase enzyme has been identified to recycle this compound by converting it back to uridine-5'-monophosphate (UMP). nih.govresearchgate.net This suggests a cellular function for TudS in detoxifying and recycling tRNA-derived 4-thio-UMP to prevent its accumulation and potential toxic effects from incorporation into various RNA species. nih.govresearchgate.net

Impact on RNA Structure and Functionality

The substitution of uridine (B1682114) with 4-thiouridine can have significant consequences for the structure and function of RNA molecules. The presence of a sulfur atom in place of an oxygen atom at the C4 position of the uracil (B121893) base alters its physicochemical properties, which in turn affects RNA stability, folding, and its interactions with other biomolecules.

Influence of this compound on RNA Stability and Folding

The incorporation of 4-thiouridine can modulate the stability of RNA structures. Some studies have indicated that naturally occurring 4-thiouridine modifications can enhance the stability of certain tRNAs. plos.orgplos.org However, experimental evidence on synthetic RNA duplexes suggests that the effect of 4-thiouridine on stability is context-dependent.

In one study, the thermal melting temperature (Tm) of an RNA duplex containing a single 4-thiouridine was found to be lower than that of the corresponding unmodified RNA duplex, indicating a destabilizing effect. oup.com Conversely, the presence of 2-thiouridine (B16713) in the same sequence context had a stabilizing effect. oup.com This highlights the regiochemical importance of the sulfur substitution on RNA duplex stability. The destabilization caused by 4-thiouridine could be attributed to altered base-pairing and stacking interactions within the helix.

The following table summarizes the thermodynamic data from a study on the stability of RNA duplexes containing uridine, 2-thiouridine, and 4-thiouridine:

RNA DuplexMelting Temperature (Tm) in °CChange in Gibbs Free Energy (ΔG°) in kcal/mol
Unmodified (Uridine)19.0-2.8
2-Thiouridine30.7-4.8
4-Thiouridine14.5-2.2

Data sourced from a study on the effects of thiouridine substitutions on RNA duplex stability. oup.com

It is also presumed that the incorporation of 4sU can lead to changes in RNA secondary structure, which may be responsible for some of the observed biological effects at high concentrations of the analog. nih.govplos.org

Modulation of RNA-Biomolecule Interactions by this compound

The presence of 4-thiouridine in an RNA transcript can significantly influence its interactions with other biomolecules, particularly RNA-binding proteins (RBPs). This property is exploited in the PAR-CLIP technique, where the 4-thiouridine-containing RNA is crosslinked to interacting proteins upon exposure to UV light at 365 nm. nih.gov This crosslinking is much more efficient than with unmodified RNA, allowing for the precise identification of RBP binding sites.

The crosslinking event itself alters the Watson-Crick base-pairing face of the 4-thiouridine, causing it to be read as a cytidine (B196190) during reverse transcription. youtube.com This results in a characteristic T-to-C mutation in the resulting cDNA sequence, which serves as a diagnostic marker for the site of protein interaction.

The incorporation of 4-thiouridine can also affect RNA processing events that rely on specific RNA-protein and RNA-RNA interactions. For instance, increased levels of 4sU incorporation into pre-mRNAs have been shown to decrease the efficiency of splicing. nih.govplos.org This effect is more pronounced for introns with weaker splice sites, suggesting that 4sU may interfere with the recognition of these sites by the spliceosome. nih.govplos.org

The table below illustrates the impact of increasing 4-thiouridine incorporation on the in vitro splicing efficiency of a model pre-mRNA:

4sU Incorporation LevelSplicing Efficiency (Relative to 0% 4sU)
2.5%No significant change
30%Reduced
100%Up to 3-fold reduction

Qualitative data based on findings from in vitro splicing assays. plos.org

Biological Significance and Cellular Dynamics

While often used as a tool for molecular biology research, the incorporation of 4-thiouridine into cellular RNA is not without biological consequences. The extent of these effects is often dependent on the concentration of 4sU and the duration of exposure.

At elevated concentrations (typically above 50 µM), 4-thiouridine has been shown to inhibit the synthesis and processing of ribosomal RNA (rRNA). nih.govsigmaaldrich.com This inhibition of ribosome biogenesis can trigger a nucleolar stress response, which is a cellular pathway that monitors the integrity and function of the nucleolus. nih.govsigmaaldrich.com The consequences of this stress response can include the stabilization of the tumor suppressor protein p53 and an inhibition of cell proliferation. nih.gov

The toxic effects of 4-thiouridine incorporation at high levels are thought to be a reason for the existence of enzymatic pathways to manage its presence. nih.govresearchgate.net The desulfurization of 4-thio-UMP to UMP by enzymes like TudS is likely a crucial cellular function to prevent the harmful accumulation of thiolated triphosphates and their subsequent widespread integration into RNA, which could disrupt essential processes like rRNA production. nih.govresearchgate.net

In some organisms, 4-thiouridine is a naturally occurring modification. For example, in Escherichia coli, 4-thiouridine is found at position 8 of many tRNAs, where it is thought to play a role in stabilizing the tRNA structure and acts as a sensor for near-UV radiation. oup.comacs.org

Roles in tRNA Modification and Protein Synthesis Regulation

The metabolic lifecycle of 4-thiouridine is tightly regulated. When tRNAs are degraded, this compound (4-thio-UMP) is released. The enzyme TudS, a desulfidase, plays a crucial role in recycling this molecule. nih.gov TudS preferentially acts on 4-thio-UMP, converting it back into standard uridine monophosphate (UMP), which can then be used for the synthesis of new RNA. nih.gov This recycling is vital to prevent the toxic incorporation of thiolated nucleosides into newly transcribed RNA, which can disrupt processes like ribosomal RNA (rRNA) synthesis. nih.gov

Recent research has also identified a group of bacterial enzymes called RudS, which are capable of specifically removing the 4-thiouridine modification from tRNA. This de-modification activity suggests a dynamic regulatory role for 4-thiouridine in tRNA function and, consequently, in the regulation of protein synthesis.

Enzyme/ProteinFunctionOrganism Type
ThiI (4-thiouridine synthetase)Synthesizes 4-thiouridine at position 8 of tRNA. nih.govnih.govEubacteria, Archaea
TudS (Desulfidase)Recycles this compound (4-thio-UMP) to UMP from degraded tRNA. nih.govBacteria
RudSRemoves 4-thiouridine modification from tRNA (de-modification).Bacteria
Table 1. Key enzymes involved in the metabolism and modification of 4-thiouridine in tRNA.

Advanced Methodologies Utilizing 4 Thiouridine 5 Monophosphate

Metabolic Labeling and RNA Expression Dynamics

Metabolic labeling with 4sU is a powerful strategy to temporally separate newly transcribed RNA from the pre-existing RNA pool within a cell. This approach provides a dynamic view of the transcriptome, moving beyond the static snapshot offered by conventional RNA sequencing.

Principles and Applications in Nascent RNA Synthesis Assessment

The core principle of metabolic labeling involves introducing 4sU into cell culture media, where it is taken up by cells, converted into its triphosphate form via the monophosphate intermediate, and incorporated into RNA during transcription in place of uridine (B1682114) escholarship.org. Because 4sU contains a sulfur atom (a sulfhydryl group), the labeled RNA can be chemically distinguished and selectively isolated from unlabeled RNA escholarship.org.

This technique allows for the specific assessment of nascent RNA synthesis, providing critical insights into the immediate transcriptional responses of cells to various stimuli. The ability to isolate and quantify newly synthesized transcripts helps to differentiate changes in gene expression caused by increased transcription versus decreased RNA degradation springernature.comspringernature.com. Once isolated, the 4sU-labeled RNA can be quantified using methods like qRT-PCR or subjected to high-throughput sequencing for a genome-wide analysis of transcriptional activity escholarship.org.

Labeling DurationRecommended 4sU Concentration (µM)
<10 min500–20,000
15–30 min500–1000
60 min200–500
120 min100–200
escholarship.org

Quantitative Analysis of RNA Turnover and Decay Rates

By employing a pulse-chase experimental design, metabolic labeling with 4sU allows for the precise measurement of RNA turnover and decay rates on a global scale. In this setup, cells are first "pulsed" with 4sU for a defined period to label a cohort of newly synthesized RNAs researchgate.net. The 4sU-containing medium is then replaced with medium containing a high concentration of standard, unlabeled uridine for the "chase" period nih.gov.

Samples are collected at various time points during the chase, and the amount of remaining 4sU-labeled RNA is quantified. The decline in the labeled RNA population over time reflects its degradation, enabling the calculation of transcript-specific half-lives nih.govresearchgate.netmdpi.com. These methods have been instrumental in revealing that RNA decay is a highly regulated process that significantly contributes to the control of gene expression springernature.comnih.govnih.gov. For instance, studies using 4sU labeling in NIH3T3 cells have determined median mRNA half-lives to be between 4.6 and 7.6 hours, highlighting the dynamic nature of the transcriptome mdpi.com.

Ribonucleoprotein-RNA Interaction Analysis

The interaction between RNA molecules and RNA-binding proteins (RBPs) is fundamental to post-transcriptional gene regulation, influencing processes like splicing, transport, stability, and translation jenabioscience.comwikipedia.org. The photoreactive nature of 4-thiouridine (B1664626) provides a powerful tool to capture these transient interactions.

UV Photocrosslinking Techniques for RNA-Protein Interaction Mapping

When incorporated into RNA, 4sU acts as a highly efficient photoaffinity probe nih.govnih.gov. Upon irradiation with long-wavelength UV light (typically 365 nm), the thio-group on the 4sU nucleobase is activated and forms a stable, covalent bond (a crosslink) with amino acids in close proximity, specifically on interacting RBPs jenabioscience.comnih.govnih.gov. This method, often referred to as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), offers significant advantages over traditional UV crosslinking at 254 nm, as the longer wavelength is less damaging to RNA and more efficient at inducing crosslinks jenabioscience.comnih.gov.

The formation of a covalent link between the RNA and its binding protein allows for the stringent purification of ribonucleoprotein (RNP) complexes while preserving the interaction. This enables the precise identification of in vivo RNA-protein interaction sites across the entire transcriptome jenabioscience.comnih.govresearchgate.net.

Identification and Characterization of RNA-Binding Proteins

Following photocrosslinking, RBP-RNA complexes can be isolated, typically through immunoprecipitation of a specific RBP of interest jenabioscience.com. After isolation and partial digestion of the RNA, the remaining crosslinked RNA "footprint" can be sequenced. This allows for the high-resolution mapping of the RBP's binding sites on a genome-wide scale jenabioscience.com.

Furthermore, this technique can be used to discover novel RBPs. By using a generic purification tag for poly-adenylated RNA after crosslinking, one can identify the entire suite of proteins that interact with mRNA under specific cellular conditions nih.gov. In vitro techniques have also been developed where a pool of RNA containing 4sU is used to identify the consensus binding sequences for specific RBPs nih.gov. For example, this method was used to determine the binding sequence for the RBFOX2 protein as UGC(A/U)(A/U)NU, which closely matches its known binding motif, and to identify novel binding sequences for proteins like FUS and SFPQ nih.gov.

RNA-Binding ProteinExperimentally Determined Consensus Binding SequenceReference
RBFOX2UGC(A/U)(A/U)NU nih.gov
FUSGGU(G/A)G nih.gov
SFPQ(A/U)GAAG nih.gov
SAM68(A/U)(A/U)AA(A/U) nih.gov
nih.gov

Enzymatic Tagging and Chemical Derivatization Strategies

Metabolic labeling of nascent RNA with analogs of natural nucleosides, such as 4-thiouridine (4sU), has become a cornerstone for studying RNA dynamics. Once incorporated into RNA, 4sU, which is ultimately converted to 4-thiouridine-5'-monophosphate (4sU-MP) and its di- and triphosphate forms within the cell, provides a reactive handle for subsequent chemical modifications. nih.govnih.govrsc.org These modifications enable the specific detection and analysis of newly synthesized RNA. The key to these methodologies lies in the unique reactivity of the sulfur atom at the C4 position of the pyrimidine (B1678525) ring, which is absent in canonical uridine. This allows for selective chemical reactions that tag or alter the 4sU base, facilitating its identification.

Sulfur-Reactive Labeling for Modified Base Detection

The presence of the thiol group in 4-thiouridine incorporated into RNA allows for selective chemical labeling through sulfur-reactive chemistry. This approach is fundamental for distinguishing newly transcribed RNA from the pre-existing RNA pool. One of the most common strategies involves the use of thiol-reactive compounds that covalently bind to the sulfur atom of 4sU.

A prominent example of such a reagent is iodoacetamide (B48618) (IAA). biorxiv.org IAA reacts with the 4-thiouridine base via a nucleophilic substitution (SN2) reaction. biorxiv.org In this reaction, the thiol group acts as a nucleophile, attacking the carbon atom bonded to iodine in the iodoacetamide molecule. This results in the covalent attachment of a carboxyamidomethyl group to the sulfur atom of the 4-thiouridine base. biorxiv.org The successful alkylation of 4sU can be quantitatively confirmed by observing a shift in its UV absorbance spectrum from approximately 335 nm to around 297 nm. biorxiv.org This specific chemical tagging does not affect non-thiolated nucleotides, ensuring the selectivity of the labeling process. biorxiv.org This method of derivatization is a critical step in various RNA sequencing techniques designed to track nascent RNA.

While metabolic labeling typically starts with the cell-permeable nucleoside 4-thiouridine (4sU), research has also explored the use of 4sU-5'-monophosphate prodrugs. nih.govnih.govrsc.org These prodrugs are designed to permeate cells and bypass the initial, often rate-limiting, phosphorylation step of 4sU to 4sU-monophosphate, potentially enhancing labeling efficiency in certain cell types. nih.govnih.govrsc.org

Chemical Conversion and Derivatization for Sequencing Applications

The chemical modification of 4sU incorporated into RNA is a foundational principle for several high-throughput sequencing methods that measure RNA synthesis and decay rates, such as SLAM-seq (thiol-linked alkylation for metabolic sequencing of RNA) and TUC-seq (thiouridine to cytidine (B196190) sequencing). nih.govnih.govrsc.org These techniques rely on chemical reactions that not only tag the 4sU but also induce a base change during the reverse transcription step of the sequencing library preparation. This base conversion allows for the identification of 4sU-containing transcripts at single-nucleotide resolution directly from the sequencing data. biorxiv.orgnih.gov

The alkylation of 4sU with iodoacetamide, as mentioned previously, is a key step in SLAM-seq. The resulting carboxyamidomethylated 4-thiouridine base is read as a cytidine (C) by reverse transcriptase during cDNA synthesis. biorxiv.org Consequently, in the final sequencing data, positions where 4sU was incorporated appear as a thymine (B56734) (T) to cytosine (C) conversion. biorxiv.org This T-to-C mismatch serves as a digital signature, allowing for the direct and quantitative identification of newly synthesized RNA transcripts from a single sequencing library. biorxiv.org

Another established method for 4sU conversion is used in TUC-seq, which involves a two-step chemical treatment. First, the 4sU in the RNA is oxidized using osmium tetroxide (OsO₄). nih.gov Following oxidation, an amine group is added using ammonium (B1175870) chloride (NH₄Cl). nih.gov This process converts 4-thiouridine into a cytidine, which is then read as a 'C' by reverse transcriptase, similarly leading to a T-to-C transition in the sequencing data. nih.gov

Recent studies have compared these and other conversion chemistries to optimize the process. Besides iodoacetamide and osmium tetroxide, sodium periodate (B1199274) and a novel method using 2,4-dinitrofluorobenzene (DNFB) have been evaluated for their efficiency in converting 4sU to a cytidine analog. nih.gov Each method presents a unique combination of reaction time, conversion efficiency, and potential effects on reverse transcription, making the choice of method dependent on the specific experimental goals. nih.gov For instance, OsO₄ treatment has demonstrated high base-conversion efficiency. nih.gov

The table below summarizes and compares various chemical conversion strategies for sequencing applications.

Method Reagents Mechanism Resulting Base Change (in sequencing) Reported Conversion Efficiency
SLAM-seq Iodoacetamide (IAA)Thiol-linked alkylation (SN2 reaction)T > C≥90% biorxiv.org
TUC-seq 1. Osmium tetroxide (OsO₄) 2. Ammonium chloride (NH₄Cl)Oxidation followed by aminationT > C73% - 93% nih.gov
Alternative Method 2,4-dinitrofluorobenzene (DNFB) and MethylamineNucleophilic aromatic substitution to activate the base, followed by amine additionT > CUp to 96% activation yield nih.gov

These derivatization and conversion strategies underscore the utility of this compound as a tool in molecular biology, providing powerful methods to investigate the lifecycle of RNA with high precision.

Enzymatic Processing and Metabolic Pathways of 4 Thiouridine 5 Monophosphate

Desulfidation Mechanisms by Specific Enzymes

The removal of sulfur from 4-thiouridine (B1664626), a process known as desulfidation or demodification, is a critical step in the metabolism of this modified nucleoside. This process is carried out by specific enzymes that recognize and act upon 4-thiouridine in its various forms, including as a monophosphate.

TudS desulfidases are a widespread class of enzymes found in bacteria, archaea, and some eukaryotes that play a key role in sulfur metabolism. oup.comresearchgate.net These enzymes have been identified as the primary catalysts for the desulfuration of thiolated uracil (B121893) derivatives. Extensive kinetic studies have revealed the specific substrate preferences of TudS enzymes.

Research has provided compelling evidence that 4-thiouridine-5'-monophosphate (s⁴U-MP) is the preferred substrate for TudS desulfidases. researchgate.netnih.govfao.org The enzyme shows significantly higher activity towards s⁴U-MP compared to other related molecules such as sulfurated tRNA, 4-thiouracil (B160184), 4-thiouridine, or 4-thiouridine-5'-triphosphate. researchgate.netnih.gov This specificity indicates a defined role for TudS in processing the monophosphate form of the nucleoside, which is likely derived from the degradation of tRNA. researchgate.netnih.gov The in vivo function of TudS from Pseudomonas putida KT2440 has confirmed its role as a desulfidase, underscoring the broad involvement of TudS-like enzymes in recycling and detoxifying tRNA-derived 4-thiouridine monophosphate. researchgate.netnih.gov

SubstrateRelative TudS Enzyme Activity
This compound (s⁴U-MP) High (Preferred Substrate)
4-Thiouridine-5'-triphosphate (s⁴U-TP)Low
4-ThiouridineLow
4-ThiouracilLow
Thiolated tRNALow

This table illustrates the substrate preference of TudS desulfidases, with this compound being the most efficiently processed substrate.

The catalytic mechanism of TudS desulfidases is dependent on a [4Fe-4S] iron-sulfur cluster housed within the enzyme's active site. nih.govrcsb.orgpdbj.org This cluster is essential for the desulfidation reaction. nih.gov Structural analysis reveals that the [4Fe-4S] cluster is coordinated by only three cysteine residues, leaving one iron atom available to interact with the substrate. nih.govrcsb.orgpdbj.org

During catalysis, the enzyme goes through a key intermediate state. Upon incubation with thiouracil, the cluster traps a hydrosulfide (B80085) ligand, forming a [4Fe-5S] intermediate. researchgate.netrcsb.orgpdbj.org This intermediate is a critical step in the non-redox enzymatic desulfuration mechanism, where the [4Fe-4S] cluster directly binds and activates the sulfur atom of the substrate. rcsb.orgpdbj.org Further evidence for direct substrate binding to the cluster comes from spectroscopic analysis, which shows a switch in the spin state of the catalytic [4Fe-4S] cluster from S = 3/2 to S = 1/2 upon the addition of this compound. researchgate.netnih.gov

The catalytic process is also assisted by specific amino acid residues within the active site. researchgate.net Site-directed mutagenesis and modeling studies have identified Glu45, Ser101, and Ser103 as catalytically important residues that, along with a water molecule, facilitate the desulfuration reaction. researchgate.netresearchgate.netrcsb.org

FeatureDescription
Cofactor [4Fe-4S] iron-sulfur cluster. nih.gov
Cluster Ligation Coordinated by three cysteine residues. nih.govrcsb.orgpdbj.org
Catalytic Intermediate A [4Fe-5S] state is formed upon substrate binding. researchgate.netrcsb.org
Substrate Interaction The substrate binds to the fourth, non-protein-bonded iron atom of the cluster. nih.govrcsb.org
Key Catalytic Residues Glu45, Ser101, Ser103. researchgate.netresearchgate.net

This table summarizes the key structural and catalytic features of TudS desulfidases involved in the iron-sulfur cluster-dependent desulfidation.

A distinct class of enzymes, named RudS (tRNA 4-thiouridine desulfidases), has been identified as being responsible for the direct de-modification of 4-thiouridine within intact tRNA molecules. oup.comresearchgate.net RudS enzymes are fusion proteins, uniquely combining a TudS desulfidase domain with a Domain of Unknown Function 1722 (DUF1722). oup.comnih.govresearchgate.netnih.gov This fusion creates a specialized enzyme that specifically targets the 4-thiouridine (s⁴U) modification in tRNA. oup.comnih.govresearchgate.net

The TudS domain serves as the catalytic core of the RudS enzyme, containing the essential [4Fe-4S] cluster and performing the desulfidation chemistry. nih.govresearchgate.net The DUF1722 domain, on the other hand, is responsible for substrate recognition, facilitating the binding of the enzyme to the tRNA molecule, specifically interacting with the anticodon region. researchgate.netnih.gov This dual-domain structure allows RudS to act as a tRNA "eraser," directly removing the sulfur modification from the folded RNA. oup.com

The activity of RudS has significant physiological implications. Heterologous overexpression of RudS genes in Escherichia coli results in a marked reduction of the total tRNA 4-thiouridine content. oup.comresearchgate.netnih.gov This demodification, in turn, lessens the UVA-induced growth delay that is characteristic of bacteria with high levels of the photosensitive s⁴U modification. oup.comnih.gov These findings suggest that RudS enzymes may play a regulatory role, potentially modulating the tRNA pool as part of prokaryotic stress responses. oup.comnih.gov

Interconversion and Recycling Pathways

The enzymatic processing of this compound is a key part of cellular nucleotide metabolism, connecting tRNA turnover with the salvage and synthesis of new RNA molecules.

In all domains of life, transfer RNAs contain various post-transcriptional modifications, including 2-thiouridine (B16713) and 4-thiouridine. researchgate.netnih.gov During the natural lifecycle of tRNA, molecules are eventually degraded, releasing their constituent nucleosides in monophosphate form. This process liberates this compound into the cellular environment.

The primary metabolic fate of this tRNA-derived this compound is its desulfidation by TudS enzymes. researchgate.netnih.gov As established, TudS specifically targets this monophosphate nucleoside. researchgate.netnih.gov By catalyzing the removal of the sulfur atom, TudS converts this compound into uridine-5'-monophosphate (UMP). This enzymatic action is a crucial recycling step, processing the modified nucleoside that results from tRNA turnover. researchgate.netnih.gov

This recycled UMP can then be phosphorylated to uridine-5'-diphosphate (B1205292) (UDP) and subsequently to uridine-5'-triphosphate (UTP), which is a direct precursor for the synthesis of new RNA molecules. rsc.org Therefore, the TudS-mediated pathway ensures that the components of degraded tRNA are efficiently reutilized. researchgate.net

Furthermore, this recycling pathway also serves a detoxification function. researchgate.netnih.gov The accumulation of modified nucleosides like 4-thiouridine could potentially interfere with cellular processes. By efficiently converting this compound to standard UMP, TudS enzymes prevent such accumulation and ensure the fidelity of RNA synthesis. researchgate.netnih.gov

Synthetic Strategies for 4 Thiouridine 5 Monophosphate and Analogs

Chemical Synthesis Routes to 4-Thiouridine-5'-monophosphate

The chemical synthesis of this compound typically begins with the more readily available nucleoside, uridine (B1682114). A common and robust multi-step synthesis route is employed to first produce the 4-thiouridine (B1664626) (4sU) nucleoside, which can then be phosphorylated to yield the target monophosphate.

A representative synthesis of 4sU from uridine proceeds as follows nih.govrsc.org:

Protection of Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of uridine are protected, commonly through acetylation, to prevent side reactions in subsequent steps. This reaction yields 2´,3´,5´-O-triacetyluridine. rsc.org

Thionation: The key step is the conversion of the 4-oxo group of the protected uridine to a 4-thio group. This is typically achieved using Lawesson's reagent, resulting in the formation of 2´,3´,5´-O-triacetyl-4-thiouridine. nih.govrsc.org

Deprotection: The acetyl protecting groups are removed, for instance, by treatment with ammonia (B1221849) in methanol, to yield the final 4-thiouridine nucleoside in high yields. nih.govrsc.org

Once 4sU is synthesized, the subsequent step is the phosphorylation of the 5'-hydroxyl group to obtain 4sU-MP. However, because the negatively charged phosphate (B84403) group of 4sU-MP severely restricts its ability to cross cell membranes, direct synthesis and application of the free monophosphate for metabolic labeling is impractical. nih.gov Consequently, synthetic efforts have largely focused on prodrug approaches, where the monophosphate is chemically masked to facilitate cellular entry, as detailed in the following section.

Prodrug Approaches for Enhanced Cellular Permeation and Labeling Efficiency

The primary obstacle for using nucleotide analogs in live cells is the negative charge of the phosphate group, which prevents passive diffusion across the lipid bilayer of the cell membrane. nih.gov A prodrug strategy circumvents this issue by masking the phosphate with "biolabile" protecting groups. nih.govresearchgate.net These groups neutralize the charge, rendering the molecule membrane-permeable. Once inside the cell, cellular enzymes cleave these masking groups, releasing the active nucleoside monophosphate. researchgate.net

This approach offers a significant advantage: by delivering the 5'-monophosphate form directly, it bypasses the first and often rate-limiting phosphorylation step catalyzed by cellular kinases, potentially leading to more efficient incorporation into the nucleotide salvage pathway and nascent RNA. nih.govrsc.org

Several prodrug strategies have been adapted for 4-thiouridine, including the use of 4-acetyloxybenzyl (AB), S-pivaloyl-2-thioethyl (tBuSATE), CycloSal, and ProTide moieties to mask the 5'-monophosphate. nih.gov The synthesis of these prodrugs requires careful management of protecting groups to ensure the stability of the oxidation-sensitive 4-thio moiety. nih.gov

A general synthetic pathway for AB and tBuSATE prodrugs of 4sU involves nih.govrsc.org:

Selective Protection: The 5'-OH group of 4sU is protected with a dimethoxytrityl (DMT) group, followed by protection of the 2' and 3'-OH groups with tert-butyldimethylsilyl (Tbs) ethers.

DMT Deprotection: The 5'-DMT group is selectively removed to free the 5'-OH for phosphorylation.

Phosphitylation and Oxidation: The free 5'-OH is reacted with a phosphitylating agent carrying the desired prodrug moieties (e.g., bis(4-acetoxybenzyl) N,N-diisopropylphosphoramidite), followed by oxidation from P(III) to P(V).

Final Deprotection: The silyl (B83357) protecting groups on the 2' and 3'-OH are removed to yield the final 5'-O-phosphate prodrug. nih.govrsc.org

The table below summarizes various 4sU monophosphate prodrugs synthesized using these methodologies.

Prodrug NameMasking Group TypeFull Chemical Name
(AB)2-4sUAcetyloxybenzyl (AB)bis(4-acetoxybenzyl)-5´-O-(4-thiouridinyl) phosphate
(tBuSATE)2-4sUS-pivaloyl-2-thioethyl (tBuSATE)bis(S-pivaloyl-2-thioethyl)-5´-O-(4-thiouridinyl) phosphate
AB-4sUAcetyloxybenzyl (AB)(4-acetoxybenzyl)-5´-O-(4-thiouridinyl) phosphate triethylammonium (B8662869) salt
CycloSal-4sUCycloSalcyclosaligenyl-5´-O-(2´,3´-di-O-levulinoyl-4-thiouridinyl) phosphate
ProTide-4sUProTide(L-alaninylisopropyl ester)-(phenyl)-5´-O-(2´,3´-di-O-levulinoyl-4-thiouridinyl) phosphate

Data sourced from Moreno et al., 2022. nih.govrsc.org

The efficacy of synthesized 4sU prodrugs must be validated in a cellular context. The key criteria are cellular uptake, intracellular release of 4sU-MP, and subsequent incorporation into newly synthesized RNA.

In a study using HEK293T cells, various 4sU monophosphate prodrugs were tested for their ability to label nascent RNA. nih.gov Cells were incubated with the prodrugs, and the incorporation of 4sU into specific target mRNAs was detected using TUC-seq, a method that chemically converts 4sU to cytosine, allowing for identification through sequencing. nih.gov

The results indicated that while most of the synthesized prodrugs were well-tolerated by the cells, their incorporation efficiency varied. Notably, one derivative, the bis(4-acetyloxybenzyl) 5′-monophosphate of 4sU, demonstrated efficient incorporation into nascent RNA, highlighting the potential of this specific prodrug design for metabolic labeling applications. nih.govrsc.org

Prodrug TestedCell LineLabeling ConcentrationOutcome
(AB)2-4sUHEK293T50 µMEfficiently incorporated into nascent RNA. nih.gov
(tBuSATE)2-4sUHEK293T50 µMWell tolerated by cells. nih.gov
AB-4sUHEK293T50 µMWell tolerated by cells. nih.gov
CycloSal-4sUHEK293T50 µMWell tolerated by cells. nih.gov
ProTide-4sUHEK293T50 µMWell tolerated by cells. nih.gov

Data sourced from Moreno et al., 2022. nih.gov

Synthesis of this compound Derivatives for Specific Research Applications

Beyond creating cell-permeable prodrugs, derivatives of 4sU-MP are synthesized for highly specific research applications, such as the site-specific incorporation of 4-thiouridine into synthetic RNA oligonucleotides. This is invaluable for studying RNA structure and RNA-protein interactions. biosyn.comresearchgate.net

The synthesis of these derivatives often employs phosphoramidite (B1245037) chemistry, the standard method for solid-phase synthesis of nucleic acids. A 4-thiouridine phosphoramidite monomer is first synthesized, which can then be used to introduce the photoreactive nucleoside at any desired position within an RNA sequence. researchgate.net

One reported synthesis involves preparing an O4-triazolouridine phosphoramidite monomer from a standard uridine phosphoramidite. This modified monomer is incorporated into an RNA oligomer using an automated synthesizer with high coupling efficiency. During the final deprotection step of the synthesis, the O4-triazolo group is converted to the 4-thio group by the addition of thiolacetic acid. This strategy yields a synthetic RNA molecule containing a 4-thiouridine monophosphate unit at a precise, predetermined location. researchgate.net This method provides researchers with powerful tools to create customized RNA probes for structural and functional studies.

Spectroscopic and Structural Investigations of 4 Thiouridine 5 Monophosphate Interactions

Electron Paramagnetic Resonance (EPR) Spectroscopy for Enzyme-Substrate Interactions

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons, such as paramagnetic metal centers in enzymes. nih.govutsa.edu This method has been pivotal in elucidating the interaction between 4-thiouridine-5'-monophosphate and enzymes containing iron-sulfur ([Fe-S]) clusters. A notable example is the study of TudS desulfidases, which are [4Fe-4S] cluster-containing enzymes involved in the recycling of tRNA-derived 4-thiouridine (B1664626) monophosphate. nih.govnih.gov

Kinetic and spectroscopic studies have demonstrated that 4-thio-UMP is the preferred substrate for TudS enzymes. nih.govnih.gov EPR spectroscopy provided direct evidence for substrate binding to the catalytic [4Fe-4S] cluster. nih.govnih.gov In the absence of the substrate, the reduced [4Fe-4S] cluster of TudS exists in a high-spin state (S = 3/2). However, upon the addition of 4-thiouridine derivatives, a dramatic change in the EPR spectrum is observed. nih.govnih.gov

The binding of 4-thio-UMP to the enzyme's active site induces a marked switch of the spin state of the [4Fe-4S] cluster from S = 3/2 to a low-spin state of S = 1/2. nih.govnih.gov This change in the electronic properties of the iron-sulfur cluster, directly monitored by EPR, confirms a direct and strong interaction between the substrate's thio-group and the cluster. nih.gov This observation was crucial for uncovering the occurrence of sulfur- and substrate-bound catalytic intermediates and for understanding the desulfurization mechanism at a molecular level. nih.govnih.gov The addition of 4-thiouracil (B160184), a related compound, had only a very slight effect on the EPR signal of the as-isolated enzyme, highlighting the specificity of the interaction with the complete mononucleotide. nih.gov

Enzyme StateDominant Spin State of [4Fe-4S] ClusterEPR Signal CharacteristicsReference
TudS (Reduced, Substrate-Free)S = 3/2 (High-Spin)Characteristic signal for a high-spin [4Fe-4S] cluster. nih.govnih.gov
TudS (Reduced, 4-thio-UMP Bound)S = 1/2 (Low-Spin)Signal indicative of a low-spin state, demonstrating direct substrate-cluster interaction. nih.govnih.gov

Molecular Modeling and Docking Studies for Mechanistic Elucidation of Enzyme-Ligand Binding

Complementing spectroscopic methods, molecular modeling and docking studies provide atomic-level insights into the binding of this compound to enzyme active sites. These computational approaches have been successfully applied to understand the substrate specificity and catalytic mechanism of enzymes like the TudS desulfidase. nih.gov

Docking studies of 4-thio-UMP into the crystal structure of a TudS enzyme (TudS_A) revealed a detailed picture of its binding mode. nih.gov The uracil (B121893) base of the nucleotide is positioned between the side chains of two key amino acid residues, Tyrosine 18 (Tyr18) and Proline 102 (Pro102), while the ribose sugar moiety is situated between Tyr18 and Tyrosine 110 (Tyr110). nih.gov Crucially, the model shows specific ionic interactions between the conserved Arginine 17 (Arg17) residue of the enzyme and the phosphate (B84403) group of 4-thio-UMP. These interactions explain the enzyme's preference for the monophosphorylated substrate over 4-thiouridine or 4-thiouracil. nih.gov

The most significant finding from these docking experiments was the positioning of the substrate's sulfur atom. The 4-thio group was found to be located in very close proximity to the unique iron atom (Fe4) of the [4Fe-4S] cluster, with a calculated distance of just 2.2 Å. nih.gov This short distance is consistent with the formation of a covalent bond and indicates highly specific binding, corroborating the EPR spectroscopy results. nih.gov In contrast, when the related compound 2-thiouridine (B16713) was docked, its thio group was positioned further away (3.3 Å) and at a higher binding energy, which aligns with kinetic data showing it to be a poorer substrate. nih.gov These computational models provide a structural rationale for the observed substrate selectivity and support a catalytic mechanism involving direct binding of the substrate to the iron-sulfur cluster. nih.gov

LigandKey Interacting ResiduesDistance of Thio-Group to Fe4 of [4Fe-4S] ClusterSignificanceReference
This compound (4-thio-UMP)Arg17 (phosphate), Tyr18, Pro102, Tyr110 (base/sugar)2.2 ÅIndicates highly specific binding and potential covalent interaction; preferred substrate. nih.gov
4-ThiouridineTyr18, Pro102, Tyr110Not specified, but similar to 4-thio-UMPBinds well but lacks the key phosphate interaction. nih.gov
2-ThiouridineN/A (constraints required for docking)3.3 ÅIndicates less specific binding; consistent with lower kinetic activity. nih.gov

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